1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
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Overview
Description
The compound is a derivative of urea, which is an organic compound with two amine groups joined by a carbonyl functional group. Urea derivatives are often used in medicinal chemistry due to their versatile biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the molecular weight and empirical formula can be determined .Scientific Research Applications
1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea has been studied for its potential applications in the fields of neuroscience, biochemistry, and physiology. In neuroscience, this compound has been studied for its potential as an agonist of the 5-HT2A receptor. This receptor is involved in the regulation of serotonin, a neurotransmitter that plays an important role in mood and behavior. This compound has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in memory and learning.
In biochemistry, this compound has been studied for its potential as a substrate for certain enzymes. This compound has been shown to be a substrate for the enzymes acetylcholinesterase and monoamine oxidase. This compound has also been studied for its potential as an inhibitor of the enzyme phosphodiesterase. This enzyme is involved in the breakdown of nucleic acids, which are essential for the production of proteins.
In physiology, this compound has been studied for its potential as an agonist of the 5-HT2A receptor and as an inhibitor of the enzyme acetylcholinesterase. This compound has also been studied for its potential as an inhibitor of the enzyme phosphodiesterase. This enzyme is involved in the breakdown of nucleic acids, which are essential for the production of proteins.
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-3-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]-1-Methylurea are the Retinoic acid receptor RXR-alpha and the Oxysterols receptor LXR-alpha . These receptors play crucial roles in regulating gene expression, cellular growth, and differentiation.
Mode of Action
The compound interacts with its targets by binding to the active sites of the receptors. This interaction triggers a conformational change in the receptor, which allows it to bind to specific DNA sequences and regulate gene expression
Biochemical Pathways
The interaction of the compound with the retinoic acid receptor rxr-alpha and the oxysterols receptor lxr-alpha suggests that it may influence pathways related to lipid metabolism, inflammation, and cellular differentiation .
Result of Action
Given its interaction with the Retinoic acid receptor RXR-alpha and the Oxysterols receptor LXR-alpha, it is likely that the compound influences cellular growth, differentiation, and lipid metabolism . .
Advantages and Limitations for Lab Experiments
The use of 1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize and can be used in a variety of experiments. Additionally, this compound has been studied for its potential as an agonist of the 5-HT2A receptor and as an inhibitor of the enzyme acetylcholinesterase, making it useful in a variety of experiments involving these processes.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, this compound is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Future Directions
The potential applications of 1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea are still being explored, and there are many possible future directions for research. One potential direction is to further study the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, this compound could be studied for its potential as an agonist of other receptors or as an inhibitor of other enzymes. Another potential direction is to explore the use of this compound in drug discovery and development, as it may have potential as a therapeutic agent. Finally, this compound could be studied for its potential as a substrate for other enzymes or as an inhibitor of other processes.
Synthesis Methods
The synthesis of 1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea begins with the reaction of N-methyl-2-phenyl-1-benzyl-3-pyrrolidinone with 4-methoxybenzaldehyde in the presence of a base to form a Schiff base. This Schiff base is then reduced with sodium borohydride to form this compound. The reaction is carried out in an aqueous solution and is usually complete in about 12 hours. The product is then purified by recrystallization and is ready for use.
Safety and Hazards
properties
IUPAC Name |
1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22(13-15-6-4-3-5-7-15)20(25)21-16-12-19(24)23(14-16)17-8-10-18(26-2)11-9-17/h3-11,16H,12-14H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXJIBFLFQPFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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